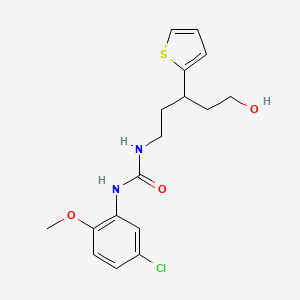

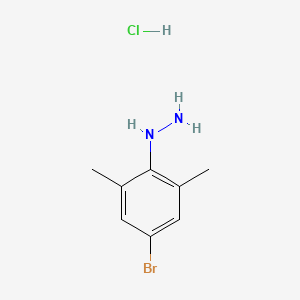

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659.

Applications De Recherche Scientifique

Nonlinear Optical Properties

Urea derivatives have been investigated for their nonlinear optical properties. For instance, studies on bis-chalcone derivatives doped in a polymer matrix have shown significant second harmonic generation (SHG) efficiency and third-order nonlinear optical properties. These derivatives exhibited promising results for applications in optical limiting materials due to their two-photon absorption phenomenon (Shettigar et al., 2006).

Anticonvulsant Activity

Urea and thiourea derivatives have been synthesized and evaluated for their anticonvulsant activities. A study reported that certain derivatives showed significant effectiveness in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsion models. Molecular docking studies supported the pharmacological results, indicating the potential of sulfonylurea derivatives in anticonvulsant therapy (Thakur et al., 2017).

Free Radical Scavenging

Urea derivatives have also been explored for their potential in reducing myocardial infarct size through free radical scavenging. For example, the novel low-molecular weight compound T-0162 was studied for its effects on superoxide anions and hydroxyl radicals both in vitro and in vivo, showing promising cardioprotective properties (Yamashita et al., 2000).

Corrosion Inhibition

Research on the corrosion behavior of mild steel in acidic solutions found that certain urea derivatives act as efficient corrosion inhibitors. These compounds exhibit mixed-type inhibition properties, suggesting their potential for protecting metal surfaces against corrosion (Bahrami & Hosseini, 2012).

Acetylcholinesterase Inhibition

Urea derivatives have been synthesized to target acetylcholinesterase, a key enzyme in neurodegenerative diseases. The synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed inhibitory activity against acetylcholinesterase, indicating their potential for the treatment of Alzheimer's disease (Vidaluc et al., 1995).

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3S/c1-23-15-5-4-13(18)11-14(15)20-17(22)19-8-6-12(7-9-21)16-3-2-10-24-16/h2-5,10-12,21H,6-9H2,1H3,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTQXFFGVQMAJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2370586.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2370592.png)

![5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370593.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2370597.png)

![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2370600.png)

![(1Z,3E,5E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-(1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one](/img/structure/B2370602.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2370604.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2370605.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370608.png)